CYP1A1 vs 2B1 Inhibition Selectivity
6-Methyl-7-O-methylaromadendrin demonstrates a marked differential in inhibitory potency between rat CYP1A1 and CYP2B1. The compound inhibits CYP1A1-mediated aryl hydrocarbon hydroxylase activity with an IC50 of 5.0 μM, whereas inhibition of CYP2B1-mediated aminopyrine N-demethylase activity requires an IC50 of 53 μM, representing an approximately 10.6-fold lower potency against CYP2B1 [1]. This differential is mechanistically relevant as it suggests isoform-selective modulation of P450 activity rather than broad-spectrum inhibition. In contrast, the mono-methylated analog 7-O-methylaromadendrin has not been reported with comparable P450 inhibition profiling data, precluding direct cross-study comparison at present. The CYP1A1 selectivity observed for this C-6,O-7-dimethylated compound may derive from the combined steric and electronic effects of dual A-ring methylation affecting substrate recognition site binding [1].
| Evidence Dimension | CYP isoform inhibitory selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | IC50 (CYP1A1): 5.0 μM; IC50 (CYP2B1): 53 μM; Ratio: 10.6-fold |
| Comparator Or Baseline | 7-O-methylaromadendrin: No comparable P450 inhibition profiling data available |
| Quantified Difference | ~10.6-fold differential between CYP1A1 and CYP2B1 inhibition for target compound; comparator data absent |
| Conditions | CYP1A1: 3-methylcholanthrene-induced rat liver microsomes, aryl hydrocarbon hydroxylase assay at 260 μM compound concentration. CYP2B1: phenobarbitone-treated rat liver microsomes, aminopyrine N-demethylase assay. |
Why This Matters
Isoform-selective P450 modulation informs experimental design for metabolism-dependent assays and reduces confounding from non-specific enzyme inhibition relative to broad-spectrum alternatives.
- [1] BindingDB. BDBM50404853 (6-Methyl-7-O-methylaromadendrin) — Cytochrome P450 1A1 and 2B1 Inhibition Data. ChEMBL Depositor Records. View Source
